
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide, also known as o-Chloro-para-methoxybenzylideneimine oxide (o-Cl-PMBO), is a chemical compound with potential applications in scientific research. It belongs to the class of imine oxides, which are versatile and useful intermediates in organic synthesis. In
Mecanismo De Acción
The mechanism of action of o-Cl-PMBO is not well understood. However, it is believed that o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are active in catalytic reactions. In addition, o-Cl-PMBO can act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the products.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of o-Cl-PMBO. However, it should be noted that o-Cl-PMBO is a chemical compound and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using o-Cl-PMBO in lab experiments include:
1. Versatility: o-Cl-PMBO can be used in various scientific research applications, including catalysis, asymmetric synthesis, and sensing.
2. High yield: o-Cl-PMBO can be synthesized with high yield using a simple and efficient method.
3. Low cost: o-Cl-PMBO is relatively inexpensive compared to other chiral auxiliaries and fluorescent probes.
The limitations of using o-Cl-PMBO in lab experiments include:
1. Limited solubility: o-Cl-PMBO has limited solubility in common organic solvents, which can limit its use in certain reactions.
2. Toxicity: o-Cl-PMBO is a chemical compound and should be handled with caution due to its potential toxicity.
3. Lack of mechanistic understanding: the mechanism of action of o-Cl-PMBO is not well understood, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of o-Cl-PMBO in scientific research, including:
1. Development of new catalytic applications: o-Cl-PMBO can be used as a ligand in transition metal catalysis, and further research could lead to the discovery of new catalytic applications.
2. Exploration of new asymmetric synthesis reactions: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis, and further research could lead to the discovery of new reactions and products.
3. Improvement of sensing applications: o-Cl-PMBO can act as a fluorescent probe for metal ions, and further research could lead to the development of more sensitive and selective sensing applications.
4. Mechanistic understanding: further research is needed to fully understand the mechanism of action of o-Cl-PMBO, which could lead to the development of new applications and improved use in existing applications.
In conclusion, o-Cl-PMBO is a versatile and useful chemical compound with potential applications in catalysis, asymmetric synthesis, and sensing. Further research is needed to fully understand its mechanism of action and to explore new applications.
Métodos De Síntesis
The synthesis of o-Cl-PMBO involves the reaction of 4-chlorobenzaldehyde and 2-methoxybenzylamine in the presence of hydrogen peroxide. The reaction proceeds via an imine intermediate, which is then oxidized to the corresponding imine oxide. The yield of o-Cl-PMBO can be improved by using excess hydrogen peroxide and a catalytic amount of acetic acid.
Aplicaciones Científicas De Investigación
O-Cl-PMBO has been used in various scientific research applications, including:
1. As a ligand in transition metal catalysis: o-Cl-PMBO can coordinate with transition metals such as palladium and copper to form complexes that are useful in catalytic reactions. For example, o-Cl-PMBO-palladium complex has been used in the synthesis of arylamines and aryl ethers.
2. As a chiral auxiliary in asymmetric synthesis: o-Cl-PMBO can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products. For example, o-Cl-PMBO has been used in the asymmetric synthesis of β-amino alcohols.
3. As a fluorescent probe for metal ions: o-Cl-PMBO can act as a fluorescent probe for metal ions such as copper and zinc. The fluorescence intensity of o-Cl-PMBO increases upon binding to metal ions, making it useful in sensing applications.
Propiedades
Número CAS |
19865-62-4 |
|---|---|
Nombre del producto |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-5-3-2-4-11(14)10-16(17)13-8-6-12(15)7-9-13/h2-10H,1H3 |
Clave InChI |
YXKKDOOUKQUKBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |
SMILES canónico |
COC1=CC=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)
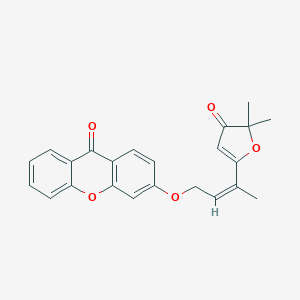

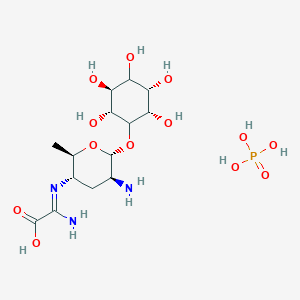
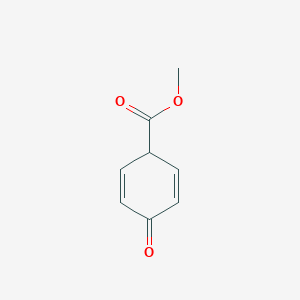
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
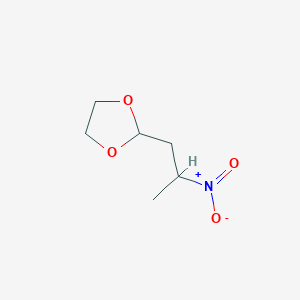
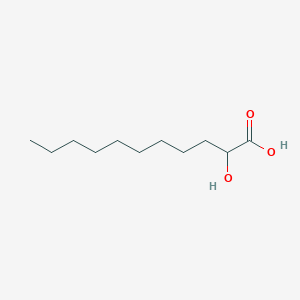
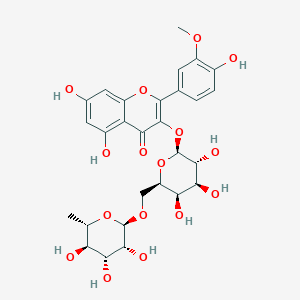
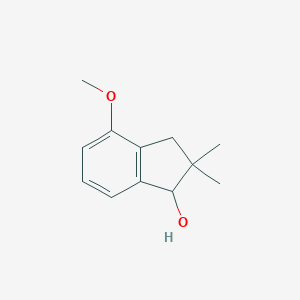
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)